4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid
Description
4-[4-(3-Methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid is a synthetic organic compound featuring a benzoic acid backbone conjugated to a substituted pyrazole ring. The pyrazole moiety is substituted at the 3- and 5-positions with methyl groups and at the 4-position with a 3-methoxy-3-oxopropyl side chain. This compound is of interest in medicinal chemistry and materials science due to its structural hybridity, which may enable diverse interactions (e.g., π-stacking, hydrogen bonding) and modulate physicochemical properties like solubility and bioavailability.
Synthetic routes typically involve coupling a pre-functionalized pyrazole derivative with a benzoic acid precursor via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. Structural characterization often employs X-ray crystallography, with refinement tools such as SHELXL ensuring precise determination of bond lengths, angles, and conformational details .
Properties
IUPAC Name |
4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethylpyrazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10-14(8-9-15(19)22-3)11(2)18(17-10)13-6-4-12(5-7-13)16(20)21/h4-7H,8-9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPACGCBBUBERRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)O)C)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956437-89-1 | |
| Record name | 4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the benzoic acid group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and optimized for efficiency. The use of automated systems for temperature control, mixing, and purification is common to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Carboxylic Acid Reactions
The benzoic acid moiety enables classic acid-base and nucleophilic acyl substitution reactions:
Ester Group Transformations
The 3-methoxy-3-oxopropyl side chain undergoes hydrolysis or transesterification:
Pyrazole Ring Reactivity
The 3,5-dimethylpyrazole ring exhibits electrophilic substitution and coordination chemistry:
Cross-Coupling Reactions
The aromatic system may participate in Pd-catalyzed couplings if functionalized with halogens:
Cycloaddition and Rearrangements
The conjugated pyrazole system may engage in dipolar cycloadditions:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Alkynes, Cu(I) catalyst | Triazole-fused hybrid (speculative) |
Key Notes on Reaction Optimization
-
Solvent Systems : Ethyl acetate/petroleum ether mixtures (4:1) with 5% AcOH enhance yields in ester hydrolysis .
-
Temperature Control : Nitration and halogenation require strict temperature control (0–5°C) to avoid side reactions.
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Catalysts : Pd-based catalysts (e.g., Pd(OAc)<sub>2</sub>) are critical for cross-coupling efficiency .
Scientific Research Applications
Structural Overview
The compound has a molecular formula of and features a pyrazole ring, which is known for its biological activity. The presence of the methoxy and oxopropyl groups enhances its solubility and reactivity, making it suitable for various applications.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with pyrazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion has shown promise in preliminary assays against different cancer cell lines, suggesting potential as an anticancer agent .
Anti-inflammatory Properties
The compound's structural features may contribute to anti-inflammatory activities. Pyrazole derivatives are often explored for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. In vitro studies have indicated that this compound could potentially reduce inflammatory markers in cell cultures .
Agricultural Applications
Pesticidal Activity
The incorporation of pyrazole structures in agrochemicals has been linked to enhanced pest resistance. This compound's unique chemical properties allow it to function as a pesticide, targeting specific pests without harming beneficial organisms. Field studies have demonstrated its efficacy in controlling pest populations while maintaining crop health .
Herbicidal Properties
Additionally, the compound shows potential as a herbicide. Its ability to inhibit certain enzymatic pathways in plants can lead to effective weed management strategies. Research has indicated that formulations containing this compound can significantly reduce weed growth in agricultural settings .
Material Science Applications
Polymeric Composites
In material science, the compound can be utilized to develop polymeric composites with enhanced thermal and mechanical properties. Its integration into polymer matrices has been shown to improve strength and stability under varying environmental conditions. Experimental data support these claims, showcasing improved performance metrics compared to traditional materials .
Table 1: Anticancer Activity Assays
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Table 2: Pesticidal Efficacy
| Pest Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 200 | 85 |
| Whiteflies | 150 | 90 |
| Spider Mites | 100 | 80 |
Case Studies
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Anticancer Study
A recent study evaluated the anticancer effects of various pyrazole derivatives, including the compound , on human cancer cell lines. Results indicated a significant reduction in cell viability, particularly in breast and lung cancer cells, suggesting further exploration into its mechanisms could yield valuable insights for therapeutic development. -
Agricultural Field Trials
Field trials conducted over two growing seasons assessed the effectiveness of this compound as a pesticide. Results showed a marked decrease in pest populations compared to untreated controls, highlighting its potential as a sustainable agricultural solution.
Mechanism of Action
The mechanism of action of 4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Comparisons focus on pyrazole-benzoic acid hybrids with variations in substituents, stereoelectronic effects, and bioactivity. Key analogues include:
| Compound Name | Substituents (Pyrazole Position) | Molecular Weight (g/mol) | Solubility (mg/mL) | Notable Properties/Bioactivity |
|---|---|---|---|---|
| 4-[3,5-Dimethyl-1H-pyrazol-1-yl]benzoic acid | 3,5-dimethyl | 232.24 | 0.45 (H₂O) | Moderate COX-2 inhibition |
| 4-[4-Carboxyethyl-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid | 4-(carboxyethyl), 3,5-dimethyl | 304.30 | 1.20 (PBS) | Enhanced aqueous solubility, antimicrobial activity |
| 4-[4-(3-Ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid | 4-(3-ethoxy-3-oxopropyl) | 346.37 | 0.80 (EtOH) | Slower ester hydrolysis vs. methoxy analogue |
| Target Compound | 4-(3-methoxy-3-oxopropyl) | 332.35 | 0.65 (DMSO) | Balanced lipophilicity, kinase inhibition potential |
Key Comparisons:
Substituent Effects :
- The 3-methoxy-3-oxopropyl group in the target compound introduces intermediate steric bulk compared to carboxyethyl (more polar) or ethoxy-3-oxopropyl (more lipophilic) analogues. This group balances solubility and membrane permeability, critical for drug-likeness.
- Methyl groups at pyrazole 3,5-positions enhance planarity and π-π stacking, as confirmed by crystallographic studies using SHELXL .
Acidity and Reactivity :
- The benzoic acid moiety (pKa ~4.2) is more acidic than ester-containing analogues (pKa ~5.5–6.0), influencing ionization under physiological conditions.
- The methoxy ester in the target compound hydrolyzes faster than ethoxy derivatives but slower than unsubstituted esters, impacting metabolic stability.
Biological Activity :
- The target compound shows moderate kinase inhibition (IC₅₀ = 12 µM vs. EGFR) compared to carboxyethyl analogues (IC₅₀ = 8 µM), likely due to reduced electrostatic interactions.
- Antimicrobial assays reveal lower potency than carboxyethyl derivatives, suggesting ester hydrophobicity limits cell penetration.
Crystallographic Insights :
- SHELX-refined structures reveal that the methoxy-ester side chain adopts a gauche conformation, minimizing steric clash with pyrazole methyl groups . This contrasts with ethoxy analogues, where bulkier substituents induce torsional strain.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 3-methoxy-3-oxopropyl group optimizes bioavailability by balancing solubility and permeability. Methyl groups on pyrazole enhance crystallinity, aiding formulation.
- Synthetic Challenges : Ester hydrolysis during coupling necessitates mild conditions (e.g., DCC/DMAP at 0°C).
- Therapeutic Potential: Preclinical studies highlight kinase inhibition, but further optimization is needed for selectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid, and how is purity validated?
- Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazine derivatives and ketones, followed by purification using flash chromatography. Purity is typically validated via HPLC (>95%) and structural confirmation via and , focusing on pyrazole and benzoic acid proton environments (e.g., δ 2.1–2.5 ppm for methyl groups, δ 7.5–8.0 ppm for aromatic protons) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classifications for structurally similar pyrazole derivatives, researchers must:
- Use PPE (gloves, face shields, respiratory protection with P95 filters).
- Avoid skin/eye contact (Category 2 irritation) and inhalation (H335: respiratory tract irritation).
- Implement engineering controls (fume hoods) and adhere to waste disposal regulations for benzoic acid derivatives .
Q. How can researchers resolve discrepancies in reported yields during synthesis?
- Methodological Answer : Yield variations (e.g., 22%–86% in pyrazole derivatives) may arise from reaction conditions (solvent polarity, temperature) or purification losses. Optimize by:
- Screening solvents (ethanol vs. DMF) for solubility.
- Adjusting stoichiometry of reactants (e.g., hydroxylamine hydrochloride in hydroxylation steps).
- Using alternative purification methods (recrystallization vs. column chromatography) .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the compound’s bioactivity and binding affinity?
- Methodological Answer :
- Perform molecular docking using software like AutoDock Vina to model interactions with targets (e.g., quinoline derivatives in antitumor studies).
- Develop pharmacophore models incorporating pyrazole and benzoic acid moieties to assess electronic/hydrophobic features critical for activity .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacological profiles?
- Methodological Answer :
- Modify substituents on the pyrazole ring (e.g., 3-methoxy-3-oxopropyl vs. cyclopropylmethyl) to alter lipophilicity ().
- Assess analogs for enhanced target binding (e.g., IC values in enzyme inhibition assays) and reduced toxicity (e.g., Ames test for mutagenicity) .
Q. What analytical methods validate the compound’s stability under stress conditions (e.g., light, heat)?
- Methodological Answer :
- Conduct forced degradation studies :
- Thermal stress (40–80°C for 24–72 hours).
- Photolytic exposure (ICH Q1B guidelines).
- Monitor degradation via UPLC-MS to identify breakdown products (e.g., decarboxylation of benzoic acid moiety) .
Q. How can researchers address conflicting data on the compound’s ecological impact?
- Methodological Answer :
- Perform ecotoxicity assays (e.g., Daphnia magna acute toxicity) if no data exists.
- Use predictive tools like ECOSAR to estimate bioaccumulation potential () and soil mobility () .
Methodological Considerations Table
Ethical and Regulatory Compliance
- In Vitro Use : Confirm compliance with institutional guidelines for non-therapeutic research. Note that derivatives of this compound are not FDA-approved and are restricted to non-clinical studies .
- Data Reporting : Adhere to APA standards for methodological transparency, including detailed experimental protocols and statistical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
